2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-
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Overview
Description
2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- typically involves a multi-step process. One common method includes the Strecker reaction, where a ketone such as 4-phenylcyclohexanone reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water to form an α-amino nitrile intermediate . This intermediate is then cyclized to form the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticonvulsant properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to influence GABA_A receptors, which are critical in the modulation of neurotransmission . This interaction can lead to anticonvulsant effects, making it a candidate for the development of new antiepileptic drugs.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl- stands out due to its phenyl substitution, which can enhance its pharmacological properties compared to other spirocyclic compounds. This substitution can influence its binding affinity and specificity towards biological targets, making it a unique and valuable compound in medicinal chemistry .
Properties
CAS No. |
61588-78-1 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-phenyl-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c17-13-11-15(9-5-2-6-10-15)14(18)16(13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
QOOOMZMXBNMVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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